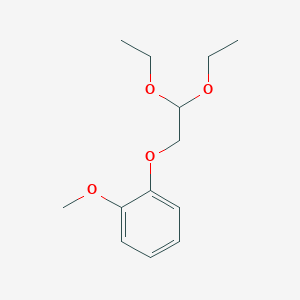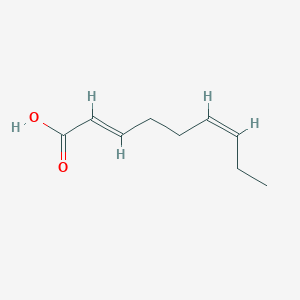![molecular formula C13H20N6O B11747817 1-methyl-3-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B11747817.png)
1-methyl-3-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-甲基-3-({[1-(2-甲基丙基)-1H-吡唑-4-基]甲基}氨基)-1H-吡唑-5-甲酰胺是一种复杂的无机化合物,属于吡唑类。吡唑类是含有两个相邻氮原子的五元杂环化合物。
准备方法
合成路线和反应条件
1-甲基-3-({[1-(2-甲基丙基)-1H-吡唑-4-基]甲基}氨基)-1H-吡唑-5-甲酰胺的合成通常涉及多步有机反应。一种常见的方法包括在合适的催化剂存在下,1-(2-甲基丙基)-1H-吡唑-4-甲醛与1-甲基-1H-吡唑-5-甲酰胺缩合。反应条件通常需要控制温度和pH值,以确保高产率和纯度。
工业生产方法
该化合物的工业生产可能涉及使用自动化反应器和连续流工艺进行大规模合成。这些方法旨在优化反应条件,降低生产成本,并确保产品质量一致。在工业环境中,还普遍使用先进的纯化技术,例如色谱法和结晶法。
化学反应分析
反应类型
1-甲基-3-({[1-(2-甲基丙基)-1H-吡唑-4-基]甲基}氨基)-1H-吡唑-5-甲酰胺会发生各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或过氧化氢等氧化剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 亲核取代反应很常见,其中氨基可以被其他亲核试剂取代。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 在三乙胺等碱的存在下,卤代烷或酰氯。
主要生成产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能生成羧酸,而还原可以生成醇或胺。
科学研究应用
1-甲基-3-({[1-(2-甲基丙基)-1H-吡唑-4-基]甲基}氨基)-1H-吡唑-5-甲酰胺在科学研究中有多种应用:
化学: 用作合成更复杂杂环化合物的结构单元。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 探索其在治疗各种疾病(包括癌症和炎症性疾病)中的治疗潜力。
工业: 用于开发先进材料,例如聚合物和纳米材料。
作用机制
1-甲基-3-({[1-(2-甲基丙基)-1H-吡唑-4-基]甲基}氨基)-1H-吡唑-5-甲酰胺的作用机制涉及其与特定分子靶标的相互作用。它可能与酶或受体结合,改变其活性并触发下游信号通路。具体的分子靶标和通路取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
- 1-甲基-3-(1H-吡唑-4-基)-1H-吡唑-5-甲酰胺
- 1-甲基-3-(2-甲基丙基)-1H-吡唑-5-甲酰胺
- 1-甲基-3-(1H-吡唑-4-基)氨基-1H-吡唑-5-甲酰胺
独特性
1-甲基-3-({[1-(2-甲基丙基)-1H-吡唑-4-基]甲基}氨基)-1H-吡唑-5-甲酰胺的独特性在于其特定的取代模式以及吡唑基和氨基的存在。
属性
分子式 |
C13H20N6O |
|---|---|
分子量 |
276.34 g/mol |
IUPAC 名称 |
2-methyl-5-[[1-(2-methylpropyl)pyrazol-4-yl]methylamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H20N6O/c1-9(2)7-19-8-10(6-16-19)5-15-12-4-11(13(14)20)18(3)17-12/h4,6,8-9H,5,7H2,1-3H3,(H2,14,20)(H,15,17) |
InChI 键 |
DPLULRQYRBMMKK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C=C(C=N1)CNC2=NN(C(=C2)C(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11747734.png)



![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11747784.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11747790.png)
![[(1-propyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11747792.png)
![N,N-dimethyl-4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]aniline](/img/structure/B11747797.png)


![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11747825.png)
![2-(1H-1,3-Benzodiazol-2-YL)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11747828.png)

![4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11747841.png)
